molecular formula C7H10ClNO2 B6192264 methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride CAS No. 2648961-77-5

methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride

Cat. No.: B6192264
CAS No.: 2648961-77-5
M. Wt: 175.6
InChI Key:
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Description

Methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride is a chemical compound with the molecular formula C7H10ClNO2. It is known for its unique structure, which includes an azetidine ring and a prop-2-ynoate group. This compound has garnered interest in various fields of scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride typically involves the reaction of azetidine with propargyl bromide in the presence of a base, followed by esterification with methanol. The hydrochloride salt is then formed by treating the ester with hydrochloric acid. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents like DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and the alkyne group are key functional groups that contribute to its biological activity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(azetidin-3-yl)prop-2-ynoate trifluoroacetate
  • Methyl 3-(azetidin-3-yl)prop-2-ynoate

Uniqueness

Methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medicinal research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(azetidin-3-yl)prop-2-ynoate hydrochloride involves the reaction of propargyl alcohol with methyl 3-aminopropionate to form methyl 3-(prop-2-yn-1-yloxy)propionate. This intermediate is then reacted with azetidine to form the final product, which is then converted to the hydrochloride salt form.", "Starting Materials": [ "Propargyl alcohol", "Methyl 3-aminopropionate", "Azetidine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with methyl 3-aminopropionate in the presence of sodium hydroxide and diethyl ether to form methyl 3-(prop-2-yn-1-yloxy)propionate.", "Step 2: Methyl 3-(prop-2-yn-1-yloxy)propionate is then reacted with azetidine in the presence of hydrochloric acid to form methyl 3-(azetidin-3-yl)prop-2-ynoate.", "Step 3: The final product is then converted to the hydrochloride salt form by reacting with hydrochloric acid and sodium chloride." ] }

CAS No.

2648961-77-5

Molecular Formula

C7H10ClNO2

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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